N,4-di(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a piperidine ring substituted with thiophene groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene rings, which are known for their electronic properties, makes this compound particularly intriguing for various scientific research applications.
Mechanism of Action
Target of action
Compounds containing a piperidine ring, like “N,4-di(thiophen-2-yl)piperidine-1-carboxamide” and “N,4-bis(thiophen-2-yl)piperidine-1-carboxamide”, are often involved in interactions with various receptors in the body, such as opioid receptors .
Mode of action
The interaction between these compounds and their targets typically involves the formation of a complex, which can either activate or inhibit the function of the target. The specific effects depend on the nature of the target and the type of interaction .
Biochemical pathways
The activation or inhibition of the target can lead to changes in various biochemical pathways. For example, if the target is an enzyme, its activity can be altered, affecting the metabolic pathway it is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of these compounds’ action would depend on the specific biochemical pathways they affect. This could range from changes in cellular metabolism to alterations in signal transduction .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-di(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, where thiophene derivatives react with the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,4-di(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
N,4-di(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Material Science: The electronic properties of thiophene rings make this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is studied for its interactions with biological molecules and potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine ring structures.
Uniqueness
N,4-di(thiophen-2-yl)piperidine-1-carboxamide is unique due to the combination of thiophene and piperidine rings, which imparts distinct electronic and structural properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
Biological Activity
N,4-di(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a piperidine core substituted with thiophene groups. The structural characteristics are crucial for its biological activity, influencing interactions with various biological targets.
Research indicates that compounds with a piperidine structure often exhibit a broad spectrum of pharmacological activities. The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : Piperidine derivatives have demonstrated the capability to inhibit several enzymes, including kinases and proteases, which are critical in cancer progression and inflammation .
- Receptor Modulation : The compound may also act on G-protein-coupled receptors (GPCRs), affecting neurotransmitter release and cellular signaling pathways .
Anticancer Activity
Several studies have reported promising anticancer properties associated with thiophene-containing piperidine derivatives. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- IC50 Values : The compound has displayed significant cytotoxic effects with IC50 values in the low micromolar range against specific cancer cell lines. For example, related compounds have shown IC50 values as low as 11.3 μM against HepG2 cells .
Antioxidant Activity
The presence of thiophene rings enhances the antioxidant properties of the compound, which may help mitigate oxidative stress in cells, a factor often linked to cancer development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases anticancer activity |
Variation in thiophene substitution | Alters receptor binding affinity |
Research has indicated that specific substitutions can enhance the binding affinity to target proteins or increase cytotoxicity against cancer cells .
Study 1: Anticancer Properties
A study evaluated a series of piperidine derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell proliferation in MCF-7 and HepG2 cell lines, suggesting their potential as anticancer agents .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of thiophene-containing piperidines. The findings revealed that these compounds could effectively inhibit key kinases involved in cancer signaling pathways, supporting their role as multitargeted therapeutic agents .
Properties
IUPAC Name |
N,4-dithiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARKWFEWBYTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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